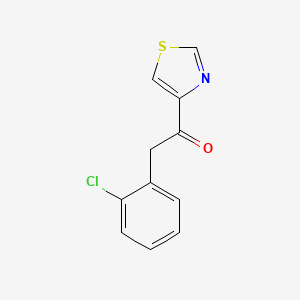

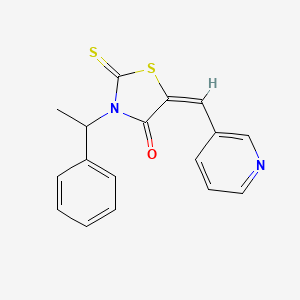

2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of new 2-phenylpyrano[3,2-b]phenothiazin-4(6H)-one derivatives was reported through a series of reactions starting with diacetylphenothiazine, followed by conversion to benzoyloxy esters and subsequent cyclization . Although the exact synthesis of "2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds containing chlorobenzyl and phenyl groups has been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, and NMR . Crystallographic techniques have also been employed to determine the solid-state structure of these molecules . These studies provide a foundation for understanding the molecular geometry and electronic structure of "2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one".

Chemical Reactions Analysis

The reactivity of chlorobenzyl and phenylpyridazinone derivatives can be inferred from their molecular structure. The presence of electron-withdrawing groups such as chloro substituents can affect the reactivity of the benzyl position, potentially making it more susceptible to nucleophilic attack. Additionally, the pyridazinone core may participate in various chemical reactions, including hydrogen bonding and π-π interactions, as evidenced by the studies of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through experimental and computational methods. For example, differential scanning calorimetry and dielectric characteristics have been used to study phase transitions . Computational methods, such as density functional theory (DFT), have been employed to predict properties like HOMO-LUMO gaps, molecular electrostatic potential maps, and thermodynamic properties . These methods could be applied to "2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one" to predict its properties.

Applications De Recherche Scientifique

Insecticidal Activities

- Insecticidal Activity Against Plutella xylostella: A study synthesizing various N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives, similar in structure to 2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one, demonstrated significant insecticidal activities. Some of these compounds showed over 90% activity at a concentration of 100 mg/L against Plutella xylostella, a pest commonly known as the diamondback moth (Wu et al., 2012).

Antitumor Activities

- Antitumor Activity in Human Cells: Research involving a structurally related compound, 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, indicated potential antitumor activities. This compound demonstrated more potent activity than reference compounds in human hepatoma cells (SMMC7721) and human melanoma cells (A375) (Zhou et al., 2021).

Anti-Inflammatory and Analgesic Agents

- Potential for Anti-Inflammatory and Analgesic Applications: A series of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones, structurally related to the compound , were evaluated for anti-inflammatory and analgesic activities. One of the synthesized compounds showed significant selectivity for the COX-2 enzyme, suggesting potential use as anti-inflammatory agents without ulcerogenic and cardiovascular side effects (Sharma & Bansal, 2016).

Phytotoxic Activities

- Phytotoxic Activity in Plant Pigment Formation: Another study on new 2-phenylpyridazinones, analogs to the core structure of interest, assessed their phytotoxic activity. Several derivatives displayed significant bleaching activity, interfering with plant pigment formation. The study highlighted the relationship between the substituent's lipophilicity and the phytotoxic activity (Sandmann & Böger, 1982).

Corrosion Inhibition

- Steel Corrosion Inhibition in Acidic Environments: A study focusing on pyridazine compounds, including 5-(2-chlorobenzyl)-6-methylpyridazine-3(2H)-thione, a structurally similar compound, demonstrated that it inhibited steel corrosion in 0.5 M H2SO4 solutions. The compound showed an inhibition efficiency of 100% at certain concentrations, suggesting potential applications as a corrosion inhibitor (Bouklah et al., 2006).

Synthetic Applications in Medicinal Chemistry

- Synthesis of Novel Pharmaceutical Compounds: 3(2H)-Pyridazinone derivatives, including 4-mercapto-6-phenylpyridazin-3(2H)-ones, have been synthesized and are known to be present in various pharmaceuticals. These include selective COX-2 inhibitors and phosphodiesterase inhibitors, indicating a broad range of medicinal applications (Tsolomiti et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methyl]-6-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c18-15-8-6-13(7-9-15)12-20-17(21)11-10-16(19-20)14-4-2-1-3-5-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUSDPLPFOKTLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3000774.png)

![7-ethyl-8-methyl-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3000776.png)

![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3000777.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3000780.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3000782.png)

![(2-Nitrophenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3000786.png)

![4-{4-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/no-structure.png)